molecular formula C8H8Cl2O B1416572 (1R)-1-(3,4-dichlorophenyl)ethan-1-ol CAS No. 252963-12-5

(1R)-1-(3,4-dichlorophenyl)ethan-1-ol

Cat. No. B1416572
M. Wt: 191.05 g/mol
InChI Key: VZTGSONNNMGQNQ-RXMQYKEDSA-N
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Description

“(1R)-1-(3,4-dichlorophenyl)ethan-1-ol” is a chemical compound with the CAS Number: 252963-12-5 . It has a molecular weight of 191.06 . The IUPAC name for this compound is (1R)-1-(3,4-dichlorophenyl)ethanol . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for “(1R)-1-(3,4-dichlorophenyl)ethan-1-ol” is 1S/C8H8Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m1/s1 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(1R)-1-(3,4-dichlorophenyl)ethan-1-ol” is a liquid at room temperature . It has a molecular weight of 191.06 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Enzymatic Process Development

A study by Guo et al. (2017) developed an enzymatic process for preparing chiral intermediates like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, which is closely related to (1R)-1-(3,4-dichlorophenyl)ethan-1-ol. This process is significant in synthesizing Ticagrelor, used for treating acute coronary syndromes. The process is green, environmentally sound, and has high productivity, making it valuable for industrial applications.

Fungicidal Activity

Kuzenkov and Zakharychev (2009) synthesized a series of substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, closely related to the target compound. These compounds displayed fungicidal activity, indicating potential applications in pharmacology and agrochemicals (Kuzenkov & Zakharychev, 2009).

Catalytic Asymmetric Transfer Hydrogenation

Yang et al. (1997) explored Ruthenium(II) Complexes containing optically active ligands including compounds similar to (1R)-1-(3,4-dichlorophenyl)ethan-1-ol. They evaluated these complexes in catalytic asymmetric transfer hydrogenation of acetophenone by propan-2-ol, which is important in synthetic chemistry and the development of new catalytic processes (Yang et al., 1997).

Biocatalysis in Drug Synthesis

Miao et al. (2019) conducted a study on the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol, a chiral intermediate of Miconazole, an antifungal agent. This research highlights the role of biocatalysis in the synthesis of chiral intermediates for drug development (Miao et al., 2019).

Synthesis of Chiral Molecules

Sakai et al. (2000) synthesized optically pure diols related to (1R)-1-(3,4-dichlorophenyl)ethan-1-ol. This study is relevant for the synthesis of chiral molecules, which have significant implications in pharmaceutical chemistry (Sakai et al., 2000).

Bioconversion and Crystallization in Intermediate Synthesis

Konuki et al. (2014) reported on the production of (R)-Tetrahydrothiophene-3-ol, a key intermediate in synthesizing penem-based antibiotics. The study combined bioconversion and crystallization, highlighting the importance of these processes in synthesizing optically active intermediates (Konuki et al., 2014).

Safety And Hazards

The safety information available indicates that “(1R)-1-(3,4-dichlorophenyl)ethan-1-ol” has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(1R)-1-(3,4-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTGSONNNMGQNQ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(3,4-dichlorophenyl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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